(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone
Description
Modular Design and Electronic Configuration
The compound’s architecture combines three distinct heterocyclic systems:
- Benzothiazole core : The 4,7-dimethoxy-substituted benzo[d]thiazole moiety contributes planar aromaticity and π-π stacking capabilities, while the methoxy groups enhance solubility and modulate electron density.
- Piperazine linker : The N-linked piperazine introduces conformational flexibility, enabling optimal spatial orientation for target engagement. Its basic nitrogen atoms facilitate hydrogen bonding with acidic residues in enzyme active sites.
- Isoxazole terminus : The 3-methylisoxazole group provides a hydrogen bond acceptor via its oxygen atom and stabilizes interactions through hydrophobic contacts with the methyl substituent.
This triad creates a balanced lipophilic profile (clogP ≈ 2.8 predicted) suitable for blood-brain barrier penetration, as evidenced by analogous benzothiazole-piperazine hybrids demonstrating central nervous system activity.
Synergistic Pharmacophoric Interactions
Quantum mechanical studies of related hybrids reveal charge transfer between the electron-rich benzothiazole (HOMO = -6.3 eV) and the electron-deficient isoxazole (LUMO = -1.9 eV), creating a polarized system that enhances binding to proteins with aromatic cleft domains. The piperazine spacer’s torsion angles (θ = 54–68°) allow adaptive docking into both shallow and deep binding pockets, as observed in acetylcholinesterase (AChE) and β-amyloid complexes.
Table 1. Key physicochemical parameters of structural components
| Component | logP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Benzothiazole | 2.1 | 45.2 | 0 | 3 |
| Piperazine | -0.8 | 6.5 | 0 | 2 |
| Isoxazole | 1.3 | 26.3 | 0 | 2 |
| Hybrid compound | 2.9* | 77.5* | 0 | 7* |
*Predicted values based on PubChem descriptors
Properties
IUPAC Name |
[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-11-10-14(26-20-11)17(23)21-6-8-22(9-7-21)18-19-15-12(24-2)4-5-13(25-3)16(15)27-18/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKHLCPBBHJZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 4,7-dimethoxybenzothiazole with appropriate reagents under controlled conditions.
Piperazine coupling: The benzo[d]thiazole derivative is then coupled with piperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Isoxazole incorporation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three primary reactive domains:
-
Benzothiazole ring (with methoxy groups at positions 4 and 7)
-
Piperazine moiety (secondary amine)
-
Isoxazole ring (3-methyl substitution)
Key Reaction Types:
Piperazine Derivatives
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form tertiary amides.
Example : -
Sulfonation : Treatment with sulfonyl chlorides introduces sulfonamide groups, enhancing solubility.
Benzothiazole Modifications
-
Demethylation : Using BBr₃ in CH₂Cl₂ removes methoxy groups, generating hydroxylated analogs for pharmacological studies .
-
Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs preferentially at the 5-position of the benzothiazole ring .
Isoxazole Ring Reactions
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-amino ketone.
-
Photochemical Rearrangement : UV light induces rearrangement to oxazole derivatives.
Mechanistic Insights
-
Catalytic Cross-Coupling : Palladium-mediated Suzuki or Buchwald-Hartwig couplings enable aryl-aryl bond formation between the benzothiazole and isoxazole units.
-
Microwave Enhancement : Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes.
Stability and Degradation
Scientific Research Applications
Structure and Properties
The molecular formula of this compound is C22H26N4O5S2, with a molecular weight of approximately 490.6 g/mol. It features a benzothiazole core known for diverse biological activities, alongside a piperazine moiety that enhances its pharmacological properties. The presence of methoxy groups increases solubility and bioactivity, making it a candidate for further research in medicinal chemistry.
Biological Activities
The compound exhibits a wide range of biological activities due to its structural characteristics. Notable activities include:
- Antioxidant Effects : Thiazole derivatives are known for their ability to scavenge free radicals and protect cells from oxidative stress.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial and fungal strains.
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating its use in oncology research.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Cytotoxic effects on cancer cell lines |
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antitumor Research : A study published in a peer-reviewed journal demonstrated that derivatives of benzothiazole exhibited significant cytotoxicity against human cancer cell lines, suggesting that similar compounds may have therapeutic potential in cancer treatment .
- Neuroprotective Effects : Research has indicated that certain benzothiazole derivatives can offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
- Antimicrobial Studies : A series of experiments assessed the antimicrobial activity of related compounds against common pathogens, revealing promising results that support further investigation into clinical applications .
Mechanism of Action
The mechanism of action of (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituent positioning and functional groups on the benzothiazole and isoxazole rings. Key comparisons include:
| Compound ID/Name | Benzothiazole Substituents | Isoxazole Substituent | Molecular Weight (g/mol) | Notable Properties/Activities |
|---|---|---|---|---|
| (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone (Target) | 4,7-Dimethoxy | 3-Methyl | ~487.5 (calculated) | Hypothesized antimicrobial/antiviral activity |
| 4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-ylmethanone (941869-25-6) | 6-Ethoxy | None | ~441.5 | Unreported bioactivity; used in synthetic studies |
| 4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-ylmethanone (941869-27-8) | 4-Ethyl | None | ~425.5 | Structural rigidity; potential CNS activity |
| Celecoxib | N/A (Pyrazole core) | N/A | 381.4 | COX-2 inhibition (anti-inflammatory) |
Key Observations :
- Isoxazole Modifications : The 3-methyl group in the target compound could increase metabolic stability relative to unsubstituted isoxazole derivatives .
Biological Activity
The compound (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Benzo[d]thiazole moiety : Known for its role in various biological activities.
- Piperazine ring : Commonly found in many pharmaceuticals, contributing to conformational flexibility and hydrogen bonding.
- Isoxazole ring : Associated with various pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzo[d]thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to our target molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Activity |
|---|---|---|
| QNM-14 | Staphylococcus aureus | High |
| QNM-11 | Escherichia coli | Moderate |
| QNM-5 | Pseudomonas aeruginosa | High |
| QNM-7 | Bacillus subtilis | Moderate |
These findings suggest that the incorporation of the benzo[d]thiazole structure enhances the antimicrobial efficacy of derivatives .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Studies have shown that similar piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The proposed mechanism includes the modulation of signaling pathways involved in cell proliferation and survival.
Case Study: ML293
A related compound, ML293, demonstrated significant potency at the human M4 receptor, which is implicated in various cancer types. The compound exhibited an EC50 of 1.3 μM, indicating its potential as a therapeutic agent in oncology .
Mechanistic Insights
The biological activity of this compound can be attributed to:
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses.
- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways can disrupt cellular functions.
- DNA Interaction : Some derivatives form complexes with DNA, inhibiting replication and transcription processes.
Research Findings
Several studies have focused on synthesizing and evaluating derivatives of benzo[d]thiazole and piperazine-based compounds. These investigations typically employ methods such as:
- Serial dilution method for antimicrobial testing.
- Cell viability assays for anticancer evaluation.
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions optimize yield?
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions.
- Step 2 : Piperazine coupling using a nucleophilic substitution or Buchwald-Hartwig amination, often catalyzed by palladium or copper complexes.
- Step 3 : Methanone linkage between the piperazine and isoxazole moieties via a carbonylative cross-coupling reaction (e.g., using 3-methylisoxazole-5-carbonyl chloride). Key conditions include refluxing in toluene with sodium hydride (for deprotonation) and controlled stoichiometry to minimize byproducts . Purification often employs recrystallization from dioxane or ethanol-water mixtures .
Q. How is the structural identity of this compound confirmed?
Structural characterization combines:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy groups at C4 and C7 of the benzothiazole, methyl on isoxazole) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .
Q. What in vitro biological assays are recommended for initial activity screening?
Standard protocols include:
- Cytotoxicity assays : Using human cancer cell lines (e.g., MCF-7, HEPG-2) in RPMI-1640 medium with SRB staining to quantify cell viability. DMSO concentration is kept ≤0.5% to avoid solvent interference .
- Antimicrobial testing : Agar dilution or microbroth dilution against Gram-positive/negative bacteria and fungi (e.g., Candida albicans), with MIC values reported .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s mechanism of action?
- Target selection : Prioritize enzymes with structural homology to known targets of benzothiazole/piperazine derivatives (e.g., fungal lanosterol 14-α-demethylase (PDB: 3LD6) or human kinases) .
- Software and parameters : Use AutoDock Vina or Schrödinger Suite with flexible ligand docking. Validate docking poses via MD simulations (e.g., 100 ns trajectories) to assess binding stability .
- Contradiction resolution : If experimental IC values conflict with docking scores, re-evaluate protonation states or solvation effects in the active site .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Substituent variation : Systematically modify the benzothiazole (e.g., replace methoxy with halogen or alkyl groups) and piperazine (e.g., introduce bulky substituents) to assess effects on bioactivity .
- Bioisosteric replacement : Replace the isoxazole with 1,2,4-triazole or pyrazole to enhance metabolic stability .
- Pharmacophore mapping : Use QSAR models to identify critical hydrogen-bond donors/acceptors and hydrophobic regions .
Q. How should researchers resolve contradictions in pharmacological data across studies?
- Assay standardization : Ensure consistent cell lines, incubation times, and endpoint measurements (e.g., SRB vs. MTT assays) .
- Solubility optimization : Pre-dissolve the compound in DMSO followed by serial dilution in culture media to avoid precipitation artifacts .
- Orthogonal validation : Confirm antifungal activity via both broth microdilution (CLSI guidelines) and time-kill assays if initial results conflict with docking predictions .
Q. What advanced analytical methods assess purity and stability under varying conditions?
- HPLC-DAD/MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities ≤0.1% .
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products .
- Karl Fischer titration : Quantify water content to ensure stability in lyophilized formulations .
Q. Which enzymes or pathways are prioritized as mechanistic targets?
- Antifungal targets : Lanosterol 14-α-demethylase (CYP51), validated via docking and correlation with MIC values against C. albicans .
- Anticancer targets : Tyrosine kinases (e.g., EGFR) or tubulin polymerization, based on structural similarity to known inhibitors containing piperazine and heterocyclic motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
